Vatiquinone

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Vatiquinone, also known as EPI-743, is a small molecule that targets two key enzymes: NADPH quinone oxidoreductase 1 (NQO1) and arachidonate 15-lipoxygenase (15-LOX) . These enzymes play crucial roles in regulating signaling pathways that control neuroinflammation and oxidative stress .

Mode of Action

This compound works by inhibiting the activity of 15-LOX, an enzyme that helps convert healthy fats into oxidated fatty acids in response to oxidative stress . This process further contributes to oxidative stress and inflammation. By inhibiting 15-LOX, this compound counteracts the mitochondrial abnormalities and oxidative stress seen in certain diseases .

Biochemical Pathways

The inhibition of 15-LOX by this compound helps to alleviate the consequences of mitochondrial dysfunction and oxidative stress, ultimately preventing cell death, also known as ferroptosis . This action aids in neuronal survival, making this compound a potential treatment for neurological diseases .

Pharmacokinetics

This compound is orally bioavailable and readily crosses into the central nervous system . After oral administration, it is quickly and widely distributed throughout the body . The majority of the dose is excreted through feces in all species, with minimal urinary excretion in rats and dogs, but higher in humans . This compound has a low potential to affect the pharmacokinetics of concomitantly administered medications that are metabolized by CYP enzymes .

Result of Action

This compound has demonstrated clinically relevant benefits across multiple endpoints in clinical trials . It has shown a favorable safety profile in more than 500 patients treated for up to 10 years . In a Phase 2 trial, this compound demonstrated a statistically significant effect on disease severity at 24 months relative to age and stage-matched natural history controls .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the age of the patient can impact the drug’s effectiveness, as seen in a Phase 2 trial where younger ambulatory patients showed significant benefit in the Upright Stability subscale of the modified FA Rating Scale

Biochemische Analyse

Biochemical Properties

It targets NADPH quinone oxidoreductase 1 (NQO1), helping to increase the biosynthesis of glutathione, a compound essential for the control of oxidative stress .

Cellular Effects

It has demonstrated clinically relevant benefits across multiple end points in patients with Friedreich ataxia (FA) in a global phase 3 MOVE-FA trial .

Molecular Mechanism

The mechanism of action of vatiquinone involves augmenting the synthesis of glutathione, optimizing metabolic control, enhancing the expression of genetic elements critical for cellular management of oxidative stress, and acting at the mitochondria to regulate electron transport . It inhibits 15-LO enzyme activity via direct reduction of the active site Fe 3+ to its inactive Fe 2+ state, thus preventing cellular lipid oxidation and subsequent ferroptotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to provide no benefit to survival in two mouse models of disease, but may prevent seizures in the Ndufs4 (-/-) model . In rats, 14C-vatiquinone-derived radioactivity was quickly and widely distributed throughout the body and cleared from most tissues by 24h post-dose following a single oral dose of 14C-vatiquinone .

Dosage Effects in Animal Models

The effects of this compound on animal models have not yet been reported . Clinical data support a favourable safety profile of this compound with no dose-limiting toxicities reported to date .

Metabolic Pathways

This compound is involved in the regulation of oxidative stress, which is disturbed in people with FA .

Transport and Distribution

In rats, 14C-vatiquinone-derived radioactivity was quickly and widely distributed throughout the body following a single oral dose of 14C-vatiquinone . Following oral administration, this compound was the dominant circulating component in rats and dogs but was minor in human subjects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Vatiquinon wird in einem mehrstufigen Verfahren synthetisiert, das von Alpha-Tocotrienol, einer natürlich vorkommenden Form von Vitamin E, ausgeht . Die Synthese beinhaltet die Oxidation von Alpha-Tocotrienol zur Bildung der Chinonstruktur, gefolgt von verschiedenen Reinigungsschritten, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von Vatiquinon beinhaltet die chemische Großsynthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die regulatorischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Vatiquinon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Vatiquinon kann weiter oxidiert werden, um verschiedene Chinonderivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen zu Hydrochinonformen reduziert werden.

Substitution: Vatiquinon kann Substitutionsreaktionen eingehen, insbesondere am Chinonring.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Chinon- und Hydrochinonderivate, die unterschiedliche biologische Aktivitäten und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

Vatiquinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendet als Modellverbindung, um die Chinonchemie und ihre Reaktionen zu untersuchen.

Biologie: Untersucht für seine Rolle in der zellulären Redoxregulation und im Management von oxidativem Stress.

Industrie: Potentielle Anwendungen bei der Entwicklung von Antioxidantien und anderen bioaktiven Verbindungen.

5. Wirkmechanismus

Der Wirkmechanismus von Vatiquinon umfasst mehrere wichtige Wege:

Glutathionsynthese: Vatiquinon verstärkt die Synthese von Glutathion, einem wichtigen Antioxidans bei der zellulären Abwehr von oxidativem Stress.

Stoffwechselkontrolle: Es optimiert die Stoffwechselkontrolle, indem es die Expression genetischer Elemente, die am Energiestoffwechsel beteiligt sind, erhöht.

Regulation des Elektronentransports: Vatiquinon wirkt auf die Mitochondrien, um den Elektronentransport zu regulieren und so die zelluläre Energieproduktion zu verbessern.

15-Lipoxygenase-Inhibition: Durch die Inhibition der 15-Lipoxygenase reduziert Vatiquinon Entzündungen und oxidativen Stress, die an verschiedenen Krankheiten beteiligt sind.

Ähnliche Verbindungen:

Alpha-Tocotrienol: Der Vorläufer von Vatiquinon, ebenfalls eine Form von Vitamin E mit antioxidativen Eigenschaften.

Coenzym Q10: Eine weitere Chinonverbindung, die am mitochondrialen Elektronentransport und der Energieproduktion beteiligt ist.

Idebenon: Ein synthetisches Analogon von Coenzym Q10, das für ähnliche therapeutische Zwecke verwendet wird.

Einzigartigkeit von Vatiquinon: Vatiquinon ist einzigartig durch seine doppelte Rolle bei der Steigerung der Glutathionsynthese und der Hemmung der 15-Lipoxygenase, was es zu einem potenten Therapeutikum für Erkrankungen macht, die mit oxidativem Stress und Entzündungen verbunden sind . Seine Fähigkeit, mehrere Wege gleichzeitig anzusprechen, unterscheidet es von anderen ähnlichen Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Alpha-Tocotrienol: The precursor of vatiquinone, also a form of vitamin E with antioxidant properties.

Coenzyme Q10: Another quinone compound involved in mitochondrial electron transport and energy production.

Idebenone: A synthetic analog of coenzyme Q10, used for similar therapeutic purposes.

Uniqueness of this compound: this compound is unique due to its dual role in augmenting glutathione synthesis and inhibiting 15-lipoxygenase, making it a potent therapeutic agent for conditions involving oxidative stress and inflammation . Its ability to target multiple pathways simultaneously sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

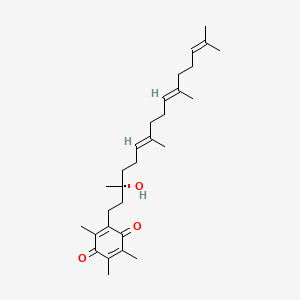

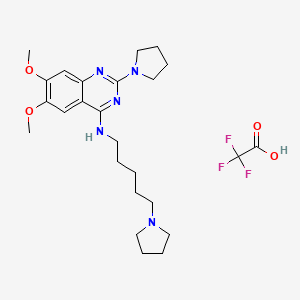

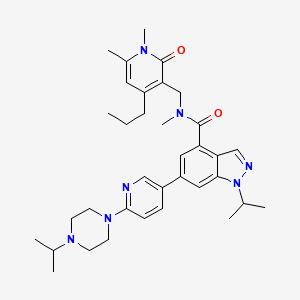

2-[(3R,6E,10E)-3-hydroxy-3,7,11,15-tetramethylhexadeca-6,10,14-trienyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h12,14,16,32H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOVHERIIMJMDG-XZXLULOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CC[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153231 | |

| Record name | Vatiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213269-98-7 | |

| Record name | Vatiquinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1213269987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vatiquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11917 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vatiquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VATIQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O85FK9I0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of vatiquinone, and how does it exert its therapeutic effects?

A1: this compound functions as a potent inhibitor of 15-lipoxygenase (15-LO) . 15-LO is an enzyme involved in the production of lipid peroxides, which are implicated in ferroptosis, a form of iron-dependent regulated cell death. By inhibiting 15-LO, this compound can prevent the accumulation of lipid peroxides and subsequent ferroptosis, leading to neuroprotective effects . This mechanism is particularly relevant in the context of mitochondrial diseases, where oxidative stress and dysregulation of energy metabolism are prominent features.

Q2: What is the evidence for the clinical efficacy of this compound in treating Friedreich ataxia?

A4: A systematic review of therapeutic interventions for Friedreich ataxia highlighted this compound as a potential treatment option . Patients treated with this compound demonstrated significant improvements in their scores on the Friedreich Ataxia Rating Scale-neurological (FARS-neuro) after 24 months compared to the expected natural disease progression . This suggests that this compound might offer clinical benefits in managing Friedreich ataxia, although further research is necessary to confirm these findings and determine long-term efficacy.

Q3: Has this compound shown promise in treating other conditions besides Friedreich ataxia?

A5: this compound is currently under investigation for its potential in treating a range of conditions characterized by high levels of oxidative stress and impaired energy metabolism, including mitochondrial diseases . Notably, this compound has demonstrated efficacy in reducing seizure frequency and associated morbidity in children diagnosed with pontocerebellar hypoplasia type 6, a specific mitochondrial disorder associated with epilepsy . This suggests a broader therapeutic potential for this compound beyond Friedreich ataxia.

- [1] Absorption, distribution, metabolism and excretion of 14C-vatiquinone in rats, dogs, and human subjects:

- [2] Clinical Drug‐Drug Interaction Between this compound, a 15‐Lipoxygenase Inhibitor, and Rosuvastatin, a Breast Cancer Resistance Protein Substrate:

- [3] Clinical evidence of interventions assessed in Friedreich ataxia: a systematic review:

- [4] Quinones as Neuroprotective Agents:

- [5] Targeting ferroptosis: A novel therapeutic strategy for the treatment of mitochondrial disease-related epilepsy:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

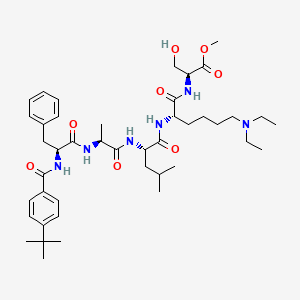

![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B611583.png)